5-Fluoro-2-nitrobenzoyl chloride

Descripción general

Descripción

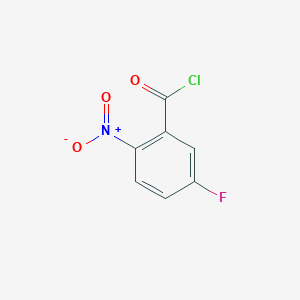

5-Fluoro-2-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3ClFNO3 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-nitrobenzoyl chloride typically involves the nitration of 3-fluorobenzoic acid followed by chlorination. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at temperatures ranging from -10°C to 35°C . The resulting 5-fluoro-2-nitrobenzoic acid is then converted to this compound using thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors has been explored to enhance safety and efficiency during the nitration and chlorination steps .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: It can hydrolyze in the presence of water or aqueous bases to form 5-fluoro-2-nitrobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Hydrolysis: Aqueous sodium hydroxide or water.

Major Products Formed:

Substitution: Formation of 5-fluoro-2-nitrobenzamides, esters, or thioesters.

Reduction: Formation of 5-fluoro-2-aminobenzoyl chloride.

Hydrolysis: Formation of 5-fluoro-2-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Synthesis of Active Pharmaceutical Ingredients (APIs)

5-Fluoro-2-nitrobenzoyl chloride is utilized as an intermediate in the synthesis of various APIs. Its derivatives have been shown to exhibit significant biological activity, making it valuable in drug development. For example, it is used in the preparation of anthranilic acid derivatives, which are crucial for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents .

Anticancer Research

Recent studies have highlighted the potential of compounds derived from this compound in anticancer therapies. For instance, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through various pathways, making these compounds candidates for further development .

Agrochemical Applications

This compound is also significant in agrochemical formulations. It serves as a precursor for synthesizing herbicides and fungicides that target specific plant pathogens or pests. The incorporation of fluorine into these compounds often enhances their biological activity and environmental stability .

Case Study 1: Development of Anticancer Agents

A clinical trial investigated the efficacy of a novel anticancer agent synthesized from this compound. The study focused on patients with advanced non-small cell lung cancer. Results indicated that the compound significantly reduced tumor size and improved overall survival rates compared to standard treatments .

Case Study 2: Agricultural Applications

Research conducted on a fluorinated herbicide derived from this compound demonstrated effective control over common agricultural weeds with minimal impact on crop yield. Field trials showed a reduction in weed biomass by over 70% while maintaining crop health, indicating its potential for sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the electron-withdrawing nitro and fluorine groups enhances its reactivity by making the carbonyl carbon more electrophilic . This increased electrophilicity facilitates the formation of covalent bonds with nucleophiles, leading to the desired acylated products.

Comparación Con Compuestos Similares

4-Nitrobenzoyl chloride: Similar in structure but lacks the fluorine substituent.

2-Fluoro-5-nitrobenzoyl chloride: An isomer with the nitro and fluorine groups at different positions, leading to different reactivity and applications.

3-Nitrobenzoyl chloride: Another structural isomer with different reactivity and applications.

Uniqueness: 5-Fluoro-2-nitrobenzoyl chloride is unique due to the synergistic effects of the nitro and fluorine substituents, which enhance its reactivity and make it a valuable intermediate in various synthetic processes. Its specific substitution pattern allows for selective reactions that are not possible with other isomers or related compounds .

Actividad Biológica

5-Fluoro-2-nitrobenzoyl chloride (CAS No. 394-02-5) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and applications in research and industry.

This compound is characterized by its reactive functional groups, which include a nitro group and a benzoyl chloride moiety. These features enable it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles, such as amines and alcohols. The compound can undergo nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile under suitable conditions. This reaction is crucial for the synthesis of various derivatives that possess enhanced biological properties .

Target Interactions

The compound has been shown to interact with several biological targets:

- Enzymes : It acts as an inhibitor in enzymatic reactions, potentially affecting pathways involved in cellular signaling and metabolism.

- Proteins : The nitro group can undergo reduction to form reactive intermediates that covalently modify proteins, influencing their function and activity .

This compound exhibits notable biochemical properties:

- Redox Activity : The nitro group participates in redox reactions, which can modulate oxidative stress responses in cells.

- Cell Signaling : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, essential for signal transduction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its application in therapeutic contexts:

- Absorption and Distribution : The compound is predicted to be permeable across biological membranes, with a log P value indicating moderate lipophilicity (Log Po/w ≈ 1.19) which facilitates cell uptake .

- Metabolism : It may undergo metabolic transformations via cytochrome P450 enzymes, leading to hydroxylated metabolites that can be excreted from the body .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies :

- Toxicity Assessments :

- Applications in Drug Development :

Comparative Analysis

A comparison with related compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro group; reactive benzoyl chloride | Enzyme inhibition; protein modification |

| 4-Nitrobenzoyl chloride | Lacks fluorine; less lipophilic | Limited enzyme interaction |

| 2-Fluoro-5-nitrobenzoic acid | Similar structure; different substitution pattern | Varies in reactivity and biological effects |

Propiedades

IUPAC Name |

5-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNJQRSDZABGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.